
2,5,6-Trichloronicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,6-Trichloronicotinohydrazide is an organic compound that belongs to the class of chlorinated nicotinohydrazides It is characterized by the presence of three chlorine atoms attached to the nicotinohydrazide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloronicotinohydrazide typically involves the chlorination of nicotinohydrazide. One common method is the reaction of nicotinohydrazide with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
2,5,6-Trichloronicotinohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of trichloronicotinic acid.
Reduction: Formation of dihydronicotinohydrazide derivatives.
Substitution: Formation of various substituted nicotinohydrazides.
科学研究应用
2,5,6-Trichloronicotinohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2,5,6-Trichloronicotinohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved in these effects are still under investigation.
相似化合物的比较
Similar Compounds
- 2,3,5-Trichloropyridine
- 2,4,6-Trichloropyrimidine
- 2,5-Dichloronicotinohydrazide
Uniqueness
2,5,6-Trichloronicotinohydrazide is unique due to the specific positioning of the chlorine atoms on the nicotinohydrazide structure. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
分子式 |
C6H4Cl3N3O |
|---|---|
分子量 |
240.5 g/mol |
IUPAC 名称 |
2,5,6-trichloropyridine-3-carbohydrazide |
InChI |
InChI=1S/C6H4Cl3N3O/c7-3-1-2(6(13)12-10)4(8)11-5(3)9/h1H,10H2,(H,12,13) |
InChI 键 |
QBOJXAHFDMQVSV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13653749.png)
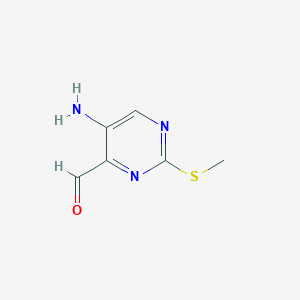
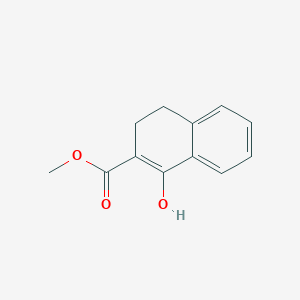
![2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)
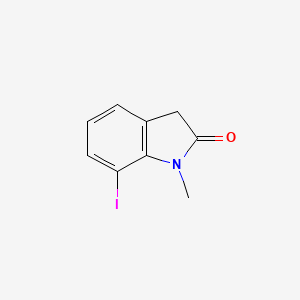

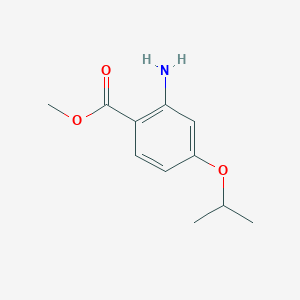


![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)

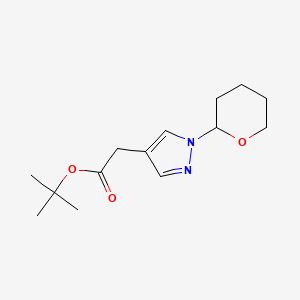
![2-[3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-2-azetidinyl]propanoic acid](/img/structure/B13653790.png)

